molecular formula C23H38O4 B1244307 Norchenodeoxycholic acid CAS No. 86386-61-0

Norchenodeoxycholic acid

Numéro de catalogue B1244307
Numéro CAS: 86386-61-0
Poids moléculaire: 378.5 g/mol
Clé InChI: QYYDXDSPYPOWRO-AYTZMJRQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norchenodeoxycholic acid is a carboxylic ester.

Applications De Recherche Scientifique

Therapeutic Potential in Cholestatic and Metabolic Liver Diseases

Norchenodeoxycholic acid, also known as norursodeoxycholic acid (norUDCA), is being investigated for its promising therapeutic potential in various liver diseases. Halilbasic, Steinacher, and Trauner (2017) highlight norUDCA's efficacy in treating a range of cholestatic liver and bile duct disorders, including primary sclerosing cholangitis (PSC). Its mechanism involves direct effects on both parenchymal and non-parenchymal liver cells, counteracting cholestasis, steatosis, hepatic inflammation, fibrosis, and promoting autophagy (Halilbasic, Steinacher, & Trauner, 2017).

Role in Hepatic Enrichment and Choleresis

Halilbasic et al. (2009) conducted a study on Mdr2−/− mice, a model for sclerosing cholangitis, revealing that norUDCA's side chain structure contributes to its unique physiological and pharmacologic properties. The study noted its ability to stimulate biliary HCO3− output and fluid secretion in bile ducts, which may protect the liver from cholestatic injury (Halilbasic et al., 2009).

Immunomodulatory Effects

Zhu et al. (2021) explored norUDCA's immunomodulatory properties, particularly its effects on CD8+ T-cells in immune-mediated cholestatic liver diseases like PSC. The study found that norUDCA modulates CD8+ T-cell function, contributing to its therapeutic efficacy by reducing hepatic innate and adaptive immune cells, including CD8+ T-cells (Zhu et al., 2021).

Treatment of Non-Alcoholic Fatty Liver Disease

Traussnigg et al. (2019) conducted a double-blind, placebo-controlled, randomised phase 2 trial assessing the efficacy of norUDCA in treating non-alcoholic fatty liver disease. The study indicated a dose-dependent reduction in serum alanine aminotransferase (ALT) levels with norUDCA treatment, suggesting its potential for treating this condition (Traussnigg et al., 2019).

Efficacy in Primary Sclerosing Cholangitis

Fickert et al. (2017) reported on a randomized controlled trial evaluating norUDCA in patients with PSC. The study found that norUDCA significantly reduced serum alkaline phosphatase levels in a dose-dependent manner, suggesting its efficacy in treating PSC (Fickert et al., 2017).

Comparative Efficacy with Ursodeoxycholic Acid

A study by Fickert et al. (2006) compared the therapeutic effects of norUDCA with ursodeoxycholic acid in Mdr2(-/-) mice, a model for sclerosing cholangitis. NorUDCA showed marked improvement in liver tests, liver histology, and reduction in inflammation and fibrosis, highlighting its potential over ursodeoxycholic acid (Fickert et al., 2006).

Hepatoprotective and Anticholestatic Properties

A study by Trottier et al. (2009) identified human UDP-glucuronosyltransferase (UGT) enzyme UGT1A3 as the major enzyme for hepatic norUDCA glucuronidation, which is a key factor in its pharmacokinetic properties and treatment efficacy in cholestasis (Trottier et al., 2009).

Propriétés

Numéro CAS

86386-61-0

Nom du produit

Norchenodeoxycholic acid

Formule moléculaire

C23H38O4

Poids moléculaire

378.5 g/mol

Nom IUPAC

(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19-,21+,22+,23-/m1/s1

Clé InChI

QYYDXDSPYPOWRO-AYTZMJRQSA-N

SMILES isomérique

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

SMILES canonique

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonymes

24-norchenodeoxycholic acid
nor-CDCA

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norchenodeoxycholic acid
Reactant of Route 2
Norchenodeoxycholic acid
Reactant of Route 3
Norchenodeoxycholic acid
Reactant of Route 4
Norchenodeoxycholic acid
Reactant of Route 5
Norchenodeoxycholic acid
Reactant of Route 6
Norchenodeoxycholic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.